2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a methylamino group and a dimethylpropanone moiety. It has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one typically involves the reaction of 4-(methylamino)piperidine with 2,2-dimethylpropanal under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylhexedrone: A similar compound with a different substitution pattern on the piperidine ring.
2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: Another compound with structural similarities.
Uniqueness
2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a piperidine ring and a dimethylpropanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2,2-dimethyl-1-[4-(methylamino)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-7-5-9(12-4)6-8-13/h9,12H,5-8H2,1-4H3 |
InChI Key |
CCUVCOZBQKHWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)NC |
Origin of Product |
United States |
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